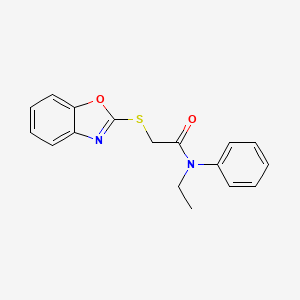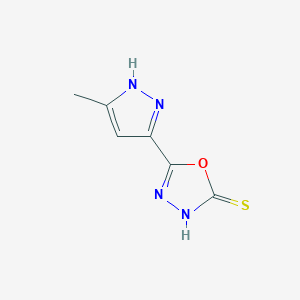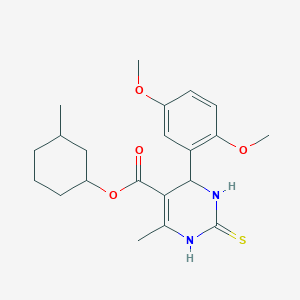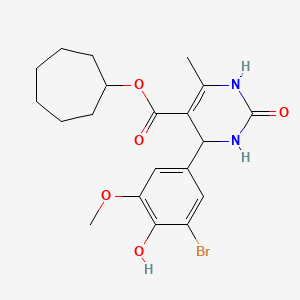![molecular formula C12H15F2NO B5152966 [1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5152966.png)
[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol, also known as DF-MPH, is a chemical compound that has been of interest to researchers due to its potential applications in various fields.
Mécanisme D'action
[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This, in turn, is thought to enhance cognitive function and improve attention and focus.
Biochemical and Physiological Effects:
[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have a number of biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, improved cognitive function, and increased focus and attention. It has also been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol has several advantages for lab experiments, including its ability to enhance cognitive function and improve memory, making it useful for studying the brain and neurological disorders. However, its potential side effects and potential for abuse must be carefully considered when using it in lab experiments.
Orientations Futures
There are several potential future directions for research on [1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol, including its potential therapeutic applications in the treatment of neurological disorders, its potential as a cognitive enhancer, and its potential use in drug discovery and medicinal chemistry. Further research is needed to fully understand the mechanisms of action of [1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol and its potential applications in various fields.
In conclusion, [1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has been of interest to researchers due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of [1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol and its applications in various fields.
Méthodes De Synthèse
[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol can be synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl chloride with pyrrolidine, followed by reduction with sodium borohydride. The resulting product is [1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol, which can be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol has been studied for its potential applications in various fields, including drug discovery, neuroscience, and medicinal chemistry. Researchers have investigated its effects on the central nervous system, including its ability to enhance cognitive function, improve memory, and increase focus and attention.
Propriétés
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-4-3-9(12(14)6-10)7-15-5-1-2-11(15)8-16/h3-4,6,11,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMPNBAKYNPUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=C(C=C2)F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(2,4-Difluorophenyl)methyl]pyrrolidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)

![4-bromo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5152894.png)


![isobutyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5152907.png)
![3-bromo-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5152911.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152920.png)
![ethyl {4-[3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B5152933.png)


![2-chloro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5152954.png)

![4,6-dimethyl-2-[4-({4-[(methylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]nicotinonitrile bis(trifluoroacetate)](/img/structure/B5152979.png)